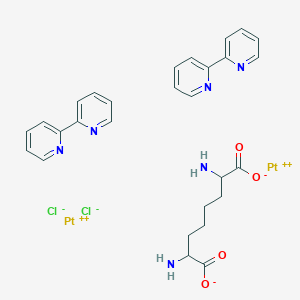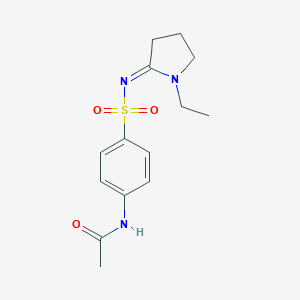![molecular formula C14H12FN3OS B238603 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound belongs to the class of benzamide derivatives and has shown promising results in various preclinical studies. In
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to possess antifungal and antimicrobial properties by disrupting the cell membrane of the microorganisms.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide have been studied in various preclinical models. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to possess antifungal and antimicrobial properties by disrupting the cell membrane of the microorganisms. Further studies are required to explore its full range of biochemical and physiological effects.
Advantages and Limitations for Lab Experiments
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has several advantages for lab experiments. It is readily available and can be synthesized using standard organic synthesis techniques. It has shown promising results in various preclinical studies, making it a potential candidate for drug discovery and development. However, there are also limitations to its use in lab experiments. Its mechanism of action is not fully understood, and further studies are required to explore its full potential. It is also important to note that the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are unknown.
Future Directions
There are several future directions for the research of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide. Further studies are required to explore its full range of biochemical and physiological effects. Clinical trials are needed to evaluate its safety and efficacy in humans. The compound can also be modified to improve its pharmacological properties, such as its bioavailability and selectivity. It can also be evaluated for its potential as a therapeutic agent for other diseases such as autoimmune diseases and viral infections. Overall, the research on 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has the potential to lead to the discovery of new drugs and therapies for various diseases.
Synthesis Methods
The synthesis of 3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide involves the reaction of 3-fluoro-4-nitrobenzoic acid with thionyl chloride to produce 3-fluoro-4-nitrobenzoyl chloride. This intermediate is then reacted with 6-methyl-2-pyridylamine to form the desired product. The reaction is carried out under controlled conditions and requires expertise in organic synthesis.
Scientific Research Applications
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide has shown potential in various scientific research applications. It has been studied for its anticancer, antifungal, and antimicrobial properties. It has also been evaluated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has shown promising results in preclinical studies, and further research is required to explore its full potential.
properties
Product Name |
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
|---|---|
Molecular Formula |
C14H12FN3OS |
Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12FN3OS/c1-9-4-2-7-12(16-9)17-14(20)18-13(19)10-5-3-6-11(15)8-10/h2-8H,1H3,(H2,16,17,18,19,20) |
InChI Key |
COQZYVXIDARMTM-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-propionylthiourea](/img/structure/B238559.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)



